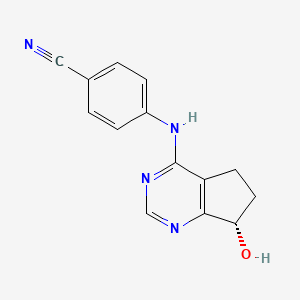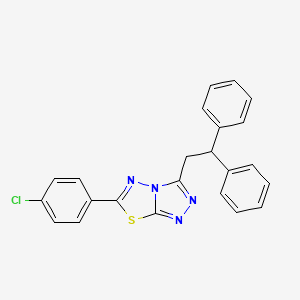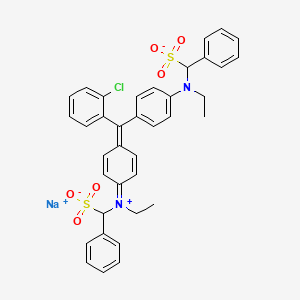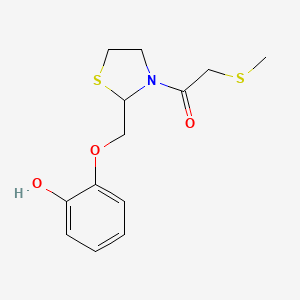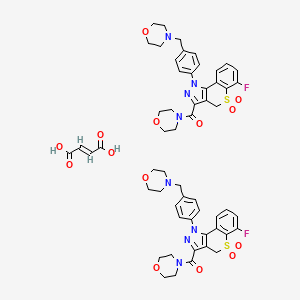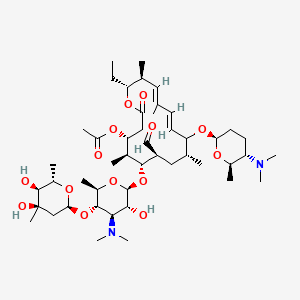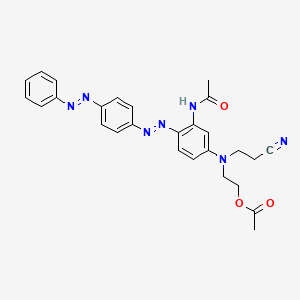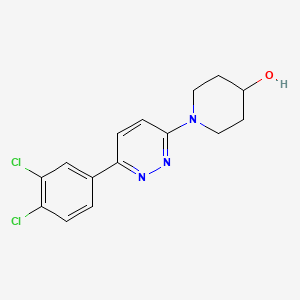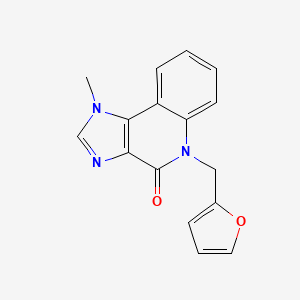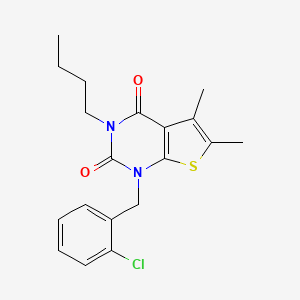![molecular formula C44H62N8O11 B15190174 (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate CAS No. 95894-14-7](/img/structure/B15190174.png)
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of multiple functional groups, including a benzimidazole core, a piperazine ring, and an enedionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Enedionic Acid Moiety: This step may involve the reaction of the benzimidazole derivative with maleic acid or its derivatives under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzimidazole core.
Reduction: Reduction reactions could target the double bonds in the enedionic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzimidazole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Piperazine Derivatives: Compounds containing piperazine rings.
Enedionic Acid Derivatives: Compounds with similar enedionic acid moieties.
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
95894-14-7 |
|---|---|
Molecular Formula |
C44H62N8O11 |
Molecular Weight |
879.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate |
InChI |
InChI=1S/2C18H26N4O.2C4H4O4.H2O/c2*1-3-13-23-14-12-22-17-7-5-4-6-16(17)19-18(22)15-21-10-8-20(2)9-11-21;2*5-3(6)1-2-4(7)8;/h2*3-7H,1,8-15H2,2H3;2*1-2H,(H,5,6)(H,7,8);1H2/b;;2*2-1+; |
InChI Key |
LGSOHLJOEMZMAI-VNKKNNBQSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.O |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOCC=C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
